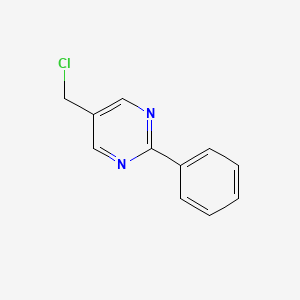

2-Chloro-4'-n-propylbenzophenone

Descripción general

Descripción

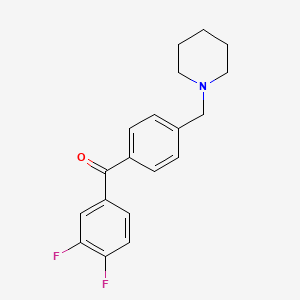

2-Chloro-4'-n-propylbenzophenone (2C4PBP) is a synthetic compound which has been used in various scientific research applications, including as a photochemical reagent, a chromogenic reagent, and a fluorescent probe. It is a colorless, crystalline solid which is soluble in organic solvents, and has a melting point of 78 °C. 2C4PBP has been used in a variety of biological and chemical research applications due to its unique properties and advantages.

Aplicaciones Científicas De Investigación

Environmental Impact and Transformation Products

- A study focused on the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone (BP-1), a component and metabolite of benzophenone-type UV filters, during chlorination disinfection processes. It revealed the formation of novel disinfection by-products including chlorinated benzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, indicating potential ecological and health risks associated with the transformation of BP-1 and its analogs during chlorination (Xuefeng Sun et al., 2019).

Analytical Methods for Detection

- Another research developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of various environmental phenols, including benzophenones, in human milk. This method demonstrates the capability to detect and quantify trace levels of these compounds, highlighting their widespread use and potential exposure risks (X. Ye et al., 2008).

Occurrence and Behavior in Aquatic Environments

- Research reviewing the occurrence, fate, and behavior of parabens (which share similar usage patterns with benzophenones) in aquatic environments found that despite wastewater treatments, these compounds are always present in effluents and can react readily with free chlorine to yield halogenated by-products. This study underscores the ubiquity of such compounds in surface water and sediments due to continuous introduction into the environment (Camille Haman et al., 2015).

Pharmaceutical Applications

- Synthesis and biological studies on some gold(I) complexes containing functionalised alkynes, including 2-propargyloxybenzophenone, showed antiproliferative effects in human cancer cells and activity against Plasmodium falciparum. This highlights potential pharmaceutical applications of benzophenone derivatives in treating malaria and boosting immune responses in immune deficiency diseases (E. Schuh et al., 2009).

Chemical Synthesis and Molecular Structures

- A study on the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, an antiviral agent, with pyridyl and benzoic acid derivatives utilized a crystal engineering approach to synthesize molecular salts. This work investigated weak halogen bonds in the presence of strong hydrogen bonds, demonstrating the importance of halogen bonds in the crystal structures of these molecular adducts (Madhavi Oruganti et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds like 2-chloro-4-nitrophenol have been studied and found to interact with certain enzymes in bacteria

Mode of Action

Related compounds like 2-chloro-4-nitrophenol have been shown to undergo a series of reactions involving enzymes like fad-dependent monooxygenase and 1,2-dioxygenase . These enzymes catalyze the conversion of the compound into other forms, which then participate in various biochemical reactions .

Biochemical Pathways

Related compounds like 2-chloro-4-nitrophenol have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves a series of enzymatic reactions that convert the compound into other forms, which can then be further metabolized .

Result of Action

Related compounds like 2-chloro-4-nitrophenol have been shown to have antitumor activity, suggesting that they may interact with cellular processes in a way that inhibits tumor growth .

Análisis Bioquímico

Biochemical Properties

Based on its structure, it can be inferred that it might interact with various enzymes and proteins

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is important to investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Propiedades

IUPAC Name |

(2-chlorophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMYFZMVJQOATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641771 | |

| Record name | (2-Chlorophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-07-2 | |

| Record name | (2-Chlorophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1614066.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1614070.png)